(2-Naphthylmethyl)hydrazine hydrochloride

Description

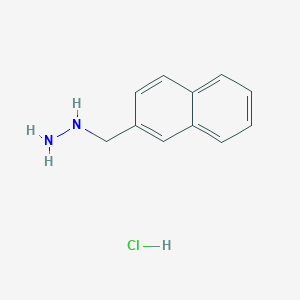

(2-Naphthylmethyl)hydrazine hydrochloride is an organic hydrazine derivative characterized by a naphthylmethyl group (a methylene-linked naphthalene ring) attached to a hydrazine backbone, with a hydrochloride counterion. These compounds are typically employed in synthetic chemistry as reducing agents, catalysts, or intermediates for pharmaceuticals and materials science.

Properties

IUPAC Name |

naphthalen-2-ylmethylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2.ClH/c12-13-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,13H,8,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKMYKIDUYWYHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CNN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237064-45-8 | |

| Record name | [(naphthalen-2-yl)methyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Naphthylmethyl)hydrazine hydrochloride typically involves the reaction of 2-naphthylmethyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then isolated as the hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is purified through crystallization or distillation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (2-Naphthylmethyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding naphthylmethyl ketones or aldehydes.

Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, replacing the hydrazine moiety with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include naphthylmethyl ketones, hydrazones, and substituted naphthyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that (2-Naphthylmethyl)hydrazine hydrochloride exhibits potential anticancer properties. Compounds with similar structures have demonstrated significant antineoplastic activity, suggesting that this compound may also possess similar therapeutic effects .

- A review highlighted that various hydrazine derivatives have been studied for their cancer-fighting capabilities, with some showing efficacy in clinical settings .

-

Mechanistic Studies :

- The biological activities of this compound warrant further investigation to elucidate its mechanisms of action. Preliminary studies indicate interactions with biological targets that could inform therapeutic strategies leveraging this compound's unique properties.

- Drug Development :

Chemical Synthesis and Industrial Applications

- Synthetic Intermediates :

- Electrophotography :

Case Studies and Research Findings

A variety of studies have explored the applications of this compound:

- Antitumor Efficacy : In vitro studies have demonstrated that hydrazine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound were shown to inhibit tumor growth in animal models .

- Toxicological Assessments : Evaluations of hydrazine compounds indicate potential toxic effects; however, this compound has been less extensively studied regarding its safety profile compared to other hydrazines. Ongoing research aims to clarify its toxicity and therapeutic index .

Mechanism of Action

The mechanism of action of (2-Naphthylmethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The naphthylmethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (2-Naphthylmethyl)hydrazine hydrochloride with structurally and functionally related hydrazine derivatives:

Structural and Functional Differences

Substituent Effects :

- Naphthylmethyl vs. Thienylmethyl/Phenyl : The naphthyl group provides extended aromaticity, enhancing π-π stacking interactions and electron delocalization compared to phenyl or thienyl groups. This may improve reducing power in perovskite applications .

- Electron-Withdrawing Groups : Fluorine in (2-fluorobenzyl)hydrazine HCl increases acidity, whereas methoxy groups in [(2-methoxynaphthalen-1-yl)methyl]hydrazine diHCl enhance solubility but reduce stability .

- Salt Form: Mono-HCl salts (e.g., phenylhydrazine HCl) are generally more stable than dihydrochlorides (e.g., [(2-methoxynaphthalen-1-yl)methyl]hydrazine diHCl), as the latter exhibit weaker N–N bonds and higher hygroscopicity .

Stability and Physical Properties

- Thermal Stability: Dihydrochloride salts decompose at lower temperatures (~215°C) compared to mono-HCl analogs .

- Solubility : Linear alkyl chains (e.g., PHC) improve aqueous solubility, while aromatic groups (e.g., naphthyl) enhance organic solvent compatibility .

Biological Activity

(2-Naphthylmethyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides an overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its hydrazine moiety, which allows it to participate in various chemical reactions, including oxidation and nucleophilic substitution. The mechanism of action primarily involves the formation of covalent bonds with nucleophilic sites on proteins, leading to modulation of enzymatic activity. The naphthylmethyl group enhances hydrophobic interactions with protein targets, increasing binding affinity and specificity.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. A study focusing on naphthalene derivatives highlighted that compounds with similar structures showed significant cytotoxic effects against various cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) cells. For instance, certain naphthalene hybrids were reported to be more potent than doxorubicin in inhibiting cell proliferation .

Case Study: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG-2 | 11.5 ± 1.3 | |

| This compound | MCF-7 | 8.9 ± 0.5 | |

| Doxorubicin | HepG-2 | 28.5 ± 1.9 |

The above table summarizes the inhibitory concentrations (IC50) for this compound compared to doxorubicin, a standard chemotherapy drug. The lower IC50 values indicate higher potency against these cancer cell lines.

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown potential antimicrobial properties. Studies have indicated that compounds derived from hydrazines can exhibit significant antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases .

Toxicological Profile

The safety profile of this compound is crucial for its therapeutic application. Research indicates that while the compound exhibits cytotoxicity against cancer cells, it shows comparatively lower toxicity towards normal human cells. For example, in studies involving normal lung fibroblast cell lines, the compound reduced cell viability by only 10% at a concentration of 10 µM, suggesting a favorable therapeutic index .

Toxicity Study Results

| Cell Line | Viability Reduction (%) at 10 µM |

|---|---|

| MRC-5 (normal lung fibroblast) | 10% |

| WI-38 (normal lung fibroblast) | 5% |

| SH-SY5Y (neuroblastoma) | 82% |

These findings indicate that while this compound is effective against neuroblastoma cells, it is relatively safe for normal cells, highlighting its potential as a therapeutic agent with reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.